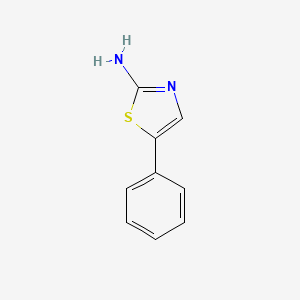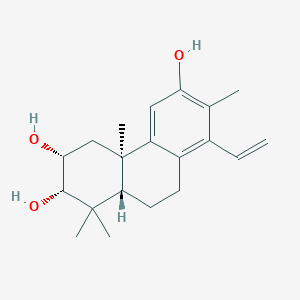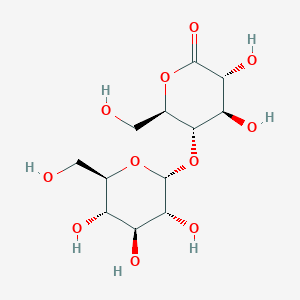
D-maltobiono-1,5-lactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-maltobiono-1,5-lactone is published in DOI:10.1021/ja01590a031 It derives from a D-glucono-1,5-lactone.
Aplicaciones Científicas De Investigación
Biochemical Characterization and Enzymatic Activity
D-Erythroascorbic acid, derived from Candida albicans, involves D-Arabinono-1,4-lactone oxidase in its biosynthesis. This enzyme is related to D-maltobiono-1,5-lactone and demonstrates the importance of lactone enzymes in fungal biochemistry (Huh et al., 1994).
Research on D-galactose dehydrogenases from Pseudomonas species indicates that D-galactono-1,5-lactone forms and rearranges to D-galactono-1,4-lactone, highlighting the dynamic nature of lactones in bacterial systems (Ueberschär et al., 1974).
In a study of lactone inhibition in amylolytic enzymes, D-glucono-l,5-lactone and maltobiono-1,5-lactone were used as transition-state analogs. This research contributes to understanding enzyme kinetics and inhibition mechanisms (László et al., 1978).
Antimicrobial and Antifungal Applications
- Methoxy-substituted γ-oxa-ε-lactones derived from flavanones, which relate to D-maltobiono-1,5-lactone, have shown antimicrobial activity against various pathogens. This indicates potential applications in developing new antimicrobial agents (Gładkowski et al., 2019).
Enzyme Interaction and Inhibition
The role of D-glucono-1,5-lactone as an inhibitor of carbohydrases, including glucosidases, has been studied. This research provides insight into enzyme inhibition and specificity, relevant to various biochemical and medicinal applications (Reese et al., 1971).
The interaction of D-glucono-1,5-lactone with water has been investigated, providing valuable information on the stability and hydrolysis of lactones in aqueous environments. This research is essential for understanding lactone behavior in biological systems (Combes & Birch, 1988).
Propiedades
Nombre del producto |
D-maltobiono-1,5-lactone |
|---|---|
Fórmula molecular |
C12H20O11 |
Peso molecular |
340.28 g/mol |
Nombre IUPAC |
(3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-one |
InChI |
InChI=1S/C12H20O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-10,12-19H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,12-/m1/s1 |
Clave InChI |
FSICMNGKCHFHGP-QOKIMYEXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC(=O)[C@@H]([C@H]2O)O)CO)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(=O)C(C2O)O)CO)O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



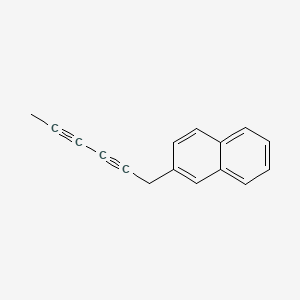


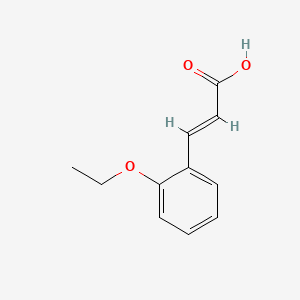
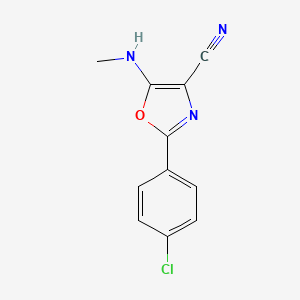
![N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenyl-2-furancarboxamide](/img/structure/B1207384.png)
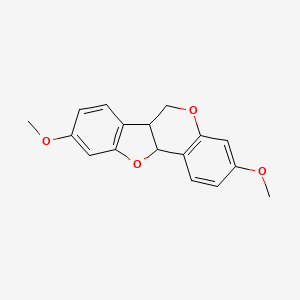

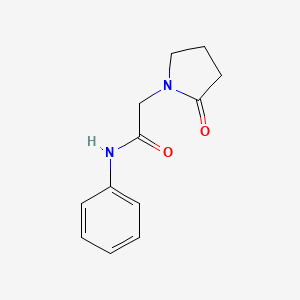
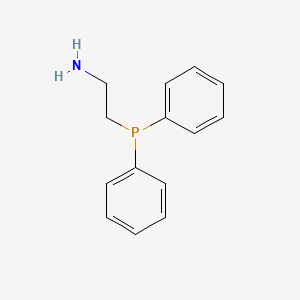
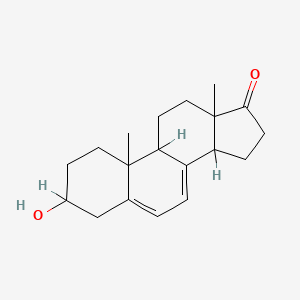
![1-[(5-tert-Butyl-2-hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B1207394.png)
